

Application Notes and Protocols: Junipediol A as a Reference Standard in Phytochemical Analysis

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Junipediol A, a phenylpropanoid derivative, is a natural product found in various plant species, including Juniperus phoenicea, Peucedanum japonicum, and Saussurea medusa.[1] As a distinct phytochemical marker, **Junipediol A** is increasingly utilized as a reference standard for the accurate identification and quantification of related compounds in complex plant extracts and herbal formulations. Its chemical structure, 2-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol, provides a unique analytical signature for chromatographic and spectroscopic analyses.[1] This document provides detailed application notes and protocols for the effective use of **Junipediol A** as a reference standard in phytochemical analysis.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application in analytical methodologies.



Property	Value	Source
Molecular Formula	C10H14O4	PubChem
Molecular Weight	198.22 g/mol	PubChem
IUPAC Name	2-(4-hydroxy-3- methoxyphenyl)propane-1,3- diol	PubChem
CAS Number	86548-91-6	MedchemExpress
Appearance	White to off-white solid	Hypothetical
Solubility	Soluble in methanol, ethanol, DMSO; sparingly soluble in water	Hypothetical
Purity (as a reference standard)	≥98% (HPLC)	Hypothetical
Storage	Store at 2-8°C, protected from light and moisture	Hypothetical

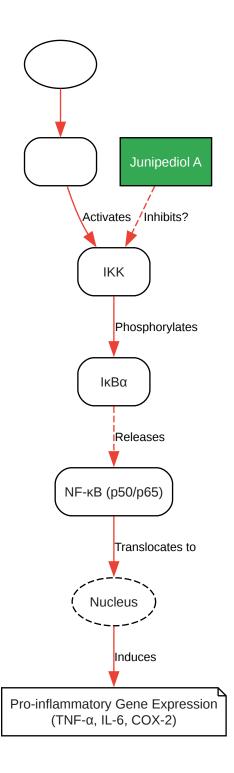
Application 1: Quantification of Junipediol A in Plant Extracts by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used technique for the quantification of phytochemicals. This protocol outlines a method for the determination of **Junipediol A** in a methanolic extract of Juniperus phoenicea leaves.

Experimental Workflow









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References

- 1. Junipediol A | C10H14O4 | CID 86072622 PubChem [pubchem.ncbi.nlm.nih.gov]
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